Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Description
Historical Context and Discovery Timeline
The development of this compound can be traced back to the broader historical context of imidazole chemistry, which began with the pioneering work of Heinrich Debus in 1858. Debus first synthesized imidazole through the reaction of glyoxal and formaldehyde in ammonia, initially calling the product glyoxaline. This foundational work established the basis for understanding five-membered nitrogen-containing heterocycles that would eventually lead to the development of more complex fused ring systems.
The evolution from simple imidazole structures to the more sophisticated imidazo[1,2-a]pyrazine framework occurred gradually throughout the twentieth century as synthetic methodologies advanced. The specific compound this compound, bearing the Chemical Abstracts Service number 1208087-37-9, represents a modern achievement in heterocyclic chemistry. The compound's development was facilitated by improvements in cyclization reactions and the understanding of nucleophilic substitution mechanisms that allow for the efficient construction of the bicyclic core.
Contemporary research into imidazo[1,2-a]pyrazine derivatives has accelerated significantly since the early 2000s, with numerous publications documenting synthetic approaches and biological evaluations. The synthesis of this compound typically involves cyclization reactions using specific precursors, with the reaction proceeding through nucleophilic substitution followed by cyclization to yield the desired product with significant efficiency. Recent methodological advances have incorporated calculation-assisted approaches for regioselective functionalization, as demonstrated in studies where 6-chloroimidazo[1,2-a]pyrazine serves as a readily available starting material.
The timeline of discovery for this specific compound is closely linked to the development of pharmaceutical research programs targeting various therapeutic areas. Studies from 2010 onwards have shown particular interest in imidazo[1,2-a]pyrazine-based compounds as Aurora kinase inhibitors, with researchers describing the synthesis and structure-activity relationships of novel, potent derivatives. This period marked a significant acceleration in research focused on this specific structural framework, leading to the identification of multiple compounds with promising biological profiles.
Significance in Heterocyclic Chemistry
This compound occupies a position of considerable importance within the field of heterocyclic chemistry due to its unique structural features and versatile reactivity patterns. The compound exemplifies the principle of bioisosterism, where the imidazo[1,2-a]pyrazine ring system serves as a structural analogue of deazapurines, providing access to molecules with modified biological properties while maintaining essential pharmacophoric elements. This relationship has made the compound particularly valuable in medicinal chemistry applications where fine-tuning of biological activity is required.
The structural significance of this compound lies in its fused bicyclic architecture, which combines the electron-rich imidazole ring with the electron-deficient pyrazine ring to create a system with unique electronic properties. This electronic distribution influences both the compound's reactivity patterns and its ability to interact with biological targets. The presence of the chloro substituent at the 6-position provides additional opportunities for further functionalization through nucleophilic aromatic substitution reactions, while the ethyl ester group offers a handle for hydrolysis to the corresponding carboxylic acid or amidation reactions.
Research has demonstrated that derivatives of imidazo[1,2-a]pyrazines exhibit a multitude of biological activities, including antibacterial, anti-inflammatory, antiulcer, cardiac stimulating, antidepressant, antiproliferative, allergic reaction control, smooth muscle relaxant properties, and phosphodiesterase inhibitory activity. The versatility of the imidazo[1,2-a]pyrazine scaffold in accommodating diverse substituents while maintaining or enhancing biological activity has established it as a privileged structure in drug discovery programs.
Contemporary synthetic methodologies have further enhanced the significance of this compound by enabling efficient preparation of libraries of related compounds. Multicomponent reactions have been developed that provide access to imidazo[1,2-a]pyrazine derivatives through one-pot, three-component condensations, offering atom-economical routes to structurally diverse compounds. These methodological advances have democratized access to this important structural class, facilitating broader exploration of structure-activity relationships.
The compound's significance extends beyond its role as a synthetic intermediate or biological probe. Recent studies have identified specific derivatives, such as compound A4, which demonstrates potent and broad-spectrum anti-influenza activity, particularly against oseltamivir-resistant strains. These findings highlight the continued relevance of the imidazo[1,2-a]pyrazine framework in addressing contemporary therapeutic challenges and underscore its potential for future drug development initiatives.
Nomenclature and Structural Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its complex heterocyclic structure and functional group arrangement. The compound's name explicitly describes the bicyclic core system, positional substitution pattern, and ester functionality in a manner that unambiguously identifies the molecular structure. The numbering system begins with the nitrogen atoms in the imidazole ring, followed by sequential numbering around the fused pyrazine ring, with the chloro substituent located at position 6 and the carboxylate ester at position 2.
The molecular formula of this compound is C₉H₈ClN₃O₂, corresponding to a molecular weight of 225.63 grams per mole. The structural classification places this compound within the broader category of nitrogen-bridgehead fused heterocycles, specifically as a member of the imidazo[1,2-a]pyrazine family. The systematic name emphasizes the fusion pattern between the five-membered imidazole ring and the six-membered pyrazine ring, with the [1,2-a] designation indicating the specific connectivity pattern between the rings.
| Structural Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C₉H₈ClN₃O₂ | Empirical composition |
| Molecular Weight | 225.63 g/mol | Calculated molecular mass |
| Chemical Abstracts Service Number | 1208087-37-9 | Unique chemical identifier |
| International Union of Pure and Applied Chemistry Name | This compound | Systematic nomenclature |
| Ring System | Bicyclic fused heterocycle | Structural classification |
The structural features that define this compound include the presence of three nitrogen atoms within the bicyclic framework, creating a highly polar and potentially bioactive molecule. The compound exhibits specific geometric parameters that have been analyzed using crystallographic techniques, providing insights into bond lengths, angles, and molecular conformations essential for understanding reactivity and biological interactions. The planar nature of the fused ring system contributes to its aromatic character and influences its electronic properties.
Classification of the compound extends beyond simple structural description to encompass its functional group chemistry. The ethyl ester moiety at the 2-position provides opportunities for hydrolysis, transesterification, and amidation reactions, while the chloro substituent at the 6-position serves as a leaving group for nucleophilic substitution reactions. This dual functionality makes the compound particularly valuable as a synthetic intermediate for the preparation of more complex derivatives with tailored biological properties.
The stereochemical aspects of this compound are relatively straightforward due to the planar nature of the aromatic ring system, which eliminates concerns about configurational isomerism. However, the compound can exist in different conformational states depending on the rotation around the ester linkage, though these conformations are typically of minimal energy difference and interconvert readily at room temperature. Understanding these structural nuances is crucial for rational drug design efforts that seek to optimize the compound's interaction with specific biological targets.
Properties
IUPAC Name |
ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-4-13-5-7(10)11-3-8(13)12-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKKYZNXSWBYQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=CC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2,3-Diaminopyrazine Derivatives with Alpha-Halocarbonyl Compounds
One of the primary methods for preparing imidazo[1,2-a]pyrazine derivatives, including Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate, is the condensation of 2,3-diamino- or 3-alkylamino-2-aminopyrazine derivatives with alpha-halocarbonyl compounds.
- Starting Materials : 2,3-diaminopyrazine derivatives substituted with halogens such as chlorine at the 6-position.
- Reagents : Alpha-halocarbonyl compounds, typically alpha-chloroacetaldehyde or analogs.
- Conditions : The reaction is carried out under mild heating (25–50°C) in aqueous or alcoholic solvents with the presence of a base (e.g., sodium bicarbonate, sodium hydroxide, triethylamine).
- Mechanism : The amino groups on the pyrazine ring react with the alpha-halocarbonyl compound, leading to cyclization and formation of the fused imidazo ring.
This method is supported by analogous synthesis of related compounds such as 6-bromoimidazo[1,2-a]pyridine, where 2-amino-5-bromopyridine reacts with monochloroacetaldehyde in aqueous solution under alkaline conditions to afford the cyclized product with high purity and yield.
Use of Alpha-Halocarbonyl Compounds and Aminopyrazines
The condensation of 2-amino-5-chloropyrazine with alpha-chloroacetaldehyde derivatives is a plausible route, where the alpha-halocarbonyl compound acts as the cyclizing agent, enabling ring closure and formation of the fused bicyclic system with an ethyl ester group at the 2-position.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 25–50 °C | Mild heating to facilitate cyclization |
| Solvent | Water, ethanol, methanol, or mixtures | Solvent choice affects solubility and reaction rate |
| Base | Sodium bicarbonate, sodium hydroxide, triethylamine | Neutralizes acid byproducts, promotes cyclization |
| Reaction Time | 2–24 hours | Longer times improve yield and purity |
| Purification | Recrystallization (ethyl acetate/hexane), chromatography | Ensures high purity and removal of impurities |
Purification Techniques
Post-synthesis, purification is critical to obtain this compound with high purity suitable for research and pharmaceutical applications.
- Recrystallization : Often performed using mixed solvents such as ethyl acetate and normal hexane in a 1:1 volume ratio.
- Chromatography : Techniques like column chromatography can be employed for further purification if needed.
- Drying : Use of anhydrous sodium sulfate for drying organic extracts before solvent removal.
Research Findings on Synthesis Efficiency
- The cyclization reaction using 2-amino-5-chloropyrazine and alpha-chloroacetaldehyde under alkaline aqueous conditions yields the compound with high purity and stable quality.
- The reaction conditions are mild, avoiding harsh reagents or extreme temperatures, which reduces side reactions and degradation.
- Continuous flow reactors have been explored in industrial settings to enhance yield, reproducibility, and scalability of the synthesis process.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The chlorine atom at position 6 undergoes nucleophilic aromatic substitution (SNAr) under controlled conditions. This reactivity is exploited to introduce heteroatoms or functional groups (Table 1).
Table 1: Nucleophilic substitution reactions
Mechanistic studies indicate that the reaction proceeds via a two-step process:
-
Deprotonation of the imidazo[1,2-a]pyrazine ring to generate a stabilized anion intermediate.
Ester Group Transformations
The ethyl ester moiety participates in hydrolysis, transesterification, and coupling reactions (Table 2).
Table 2: Ester reactivity
The carboxylic acid derivative serves as a precursor for amide couplings. For example, reaction with 4-aminopiperidine under EDCI/HOBt conditions yields 6-chloro-<i>N</i>-(piperidin-4-yl)imidazo[1,2-a]pyrazine-2-carboxamide (94% yield) .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables functionalization at the chloro position (Table 3).
Table 3: Cross-coupling reactions
Optimized conditions for Buchwald-Hartwig amination involve:
Electrophilic Substitution
The electron-rich imidazo[1,2-a]pyrazine core undergoes electrophilic substitution at position 3 (minor) and 8 (major). Halogenation and nitration proceed regioselectively:
Density functional theory (DFT) calculations attribute this selectivity to the higher electron density at position 8 due to resonance effects .
Radical Reactions
Under photoredox conditions, the compound participates in decarboxylative coupling:
| Photocatalyst | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| Ir(ppy)₃ | Styrene | Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-acrylate | 58% |
Mechanistically, single-electron oxidation of the carboxylate generates a radical, which adds to alkenes before rearomatization .
Stability Under Thermal and Oxidative Conditions
The compound demonstrates robustness in synthetic workflows:
-
Oxidative stability : Resists H₂O₂ (3% v/v) and mCPBA at RT
These properties facilitate its use in multistep syntheses without premature degradation.
This comprehensive analysis underscores the compound’s versatility as a synthetic intermediate. Future research directions include exploring enantioselective functionalization and developing greener catalytic systems for its transformations.
Scientific Research Applications
Structural Characteristics
Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate is characterized by a fused bicyclic structure with an imidazo[1,2-a]pyrazine core. The presence of an ethyl ester group at the 2-position and a chlorine atom at the 6-position enhances its reactivity and biological interactions. These structural attributes contribute to its diverse applications in drug development and other scientific endeavors.
Medicinal Chemistry Applications
1. Antiviral and Antiparasitic Activity
Research indicates that compounds similar to this compound exhibit antiviral and antiparasitic effects. Studies have suggested potential applications in treating viral infections and parasitic diseases, making it a candidate for further exploration in antiviral drug development .
2. Anti-inflammatory Properties
The compound has been shown to possess anti-inflammatory properties, which can be beneficial in developing treatments for conditions characterized by inflammation. This includes potential applications in managing diseases such as rheumatoid arthritis and inflammatory bowel disease .
3. Antituberculosis Effects
Recent studies have highlighted the efficacy of imidazo[1,2-a]pyrazine derivatives against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). This compound may play a role in this area, contributing to the development of new therapeutic agents against resistant strains of Mycobacterium tuberculosis .
Chemical Biology Applications
1. Interaction with Biological Targets
This compound's ability to interact with various biological targets is crucial for understanding its therapeutic potential. Research has focused on its binding affinity to enzymes or receptors involved in disease processes, which aids in elucidating its mechanism of action .
2. Synthesis and Production Techniques
The synthesis of this compound typically involves several key steps that may include nucleophilic attacks on the carbonyl group of the ethyl ester or substitution reactions facilitated by the chlorine atom. For industrial applications, continuous flow reactors and automated systems are employed to enhance efficiency and yield during production .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structure Type | Similarity Index |
|---|---|---|
| Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate | Imidazo[1,2-a]pyridine | 0.88 |
| Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate | Imidazo[1,2-b]pyridazine | 0.88 |
| Ethyl 6-chloroimidazo[1,2-c]pyrimidine-3-carboxylate | Imidazo[1,2-c]pyrimidine | Unique |
| Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | Imidazo[1,2-b]pyridazine | 0.93 |
This table illustrates how this compound stands out due to its specific substitution pattern on the pyrazine ring, influencing its electronic properties and biological interactions compared to its analogues.
Mechanism of Action
The mechanism of action of ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Variations and Physicochemical Properties
Key structural analogues differ in three domains:
Core heterocyclic system (e.g., imidazo[1,2-a]pyrazine vs. imidazo[1,2-b]pyridazine).
Substituent type and position (e.g., halogen, ester group, or piperazine moiety).
Saturation (e.g., fully aromatic vs. tetrahydro derivatives).
Table 1: Structural and Physicochemical Comparison
A. Halogen Substituent Impact
- Chlorine vs. Bromine : Bromine’s larger atomic radius enhances hydrophobic interactions but may reduce metabolic stability. For example, ethyl 6-bromoimidazo[1,2-a]pyrazine derivatives exhibit prolonged target engagement in kinase inhibition assays .
- Positional Effects: Dichlorination (e.g., 6,8-diCl) in imidazo[1,2-a]pyrazine derivatives significantly enhances inhibitory activity against WWP2 HECT E3 ligases compared to mono-chloro analogues (e.g., 6-Cl), likely due to improved binding pocket occupancy .
B. Ester Group Modifications
- Ethyl vs. Methyl Esters : Ethyl esters generally confer higher lipophilicity and slower hydrolysis rates than methyl esters. For instance, methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (MW 211.60) shows faster clearance in pharmacokinetic studies compared to its ethyl counterpart .
C. Core Heterocycle Variations
- Imidazo[1,2-a]pyrazine vs. This is exploited in antiviral and anticonvulsant agents .
D. Saturation Effects
- Tetrahydro derivatives (e.g., ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate) exhibit higher solubility (TPSA ~60 Ų) due to reduced aromaticity, making them suitable for aqueous formulations .
Biological Activity
Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
1. Chemical Structure and Synthesis
This compound belongs to the imidazo[1,2-a]pyrazine class, which has been extensively studied for its synthetic versatility and biological relevance. The compound can be synthesized through various methods, including multicomponent reactions and direct arylation techniques, which allow for the introduction of different substituents that can modulate its biological activity .
2.1 Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyrazines exhibit notable antimicrobial activity. This compound has shown effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (Mtb) and Helicobacter pylori. The minimum inhibitory concentration (MIC) values for these pathogens range from 0.03 to 5.0 μM, demonstrating potent antibacterial effects .
2.2 Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have identified it as a potential inhibitor of specific protein kinases involved in cancer progression. For instance, it has been shown to inhibit DYRK1A and CLK1 kinases with IC50 values in the micromolar range, suggesting its role as a competitive inhibitor of ATP . This inhibition can lead to reduced cell proliferation in cancer cell lines.
The biological mechanisms underlying the activity of this compound are primarily linked to its interaction with ATP-binding sites on target enzymes. Molecular docking studies have revealed that the compound fits well within these sites, facilitating competitive inhibition that disrupts normal cellular functions in pathogens and cancer cells alike .
3. Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies provide insights into how modifications to the imidazo[1,2-a]pyrazine scaffold affect biological activity:
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Chlorine at C6 | Enhanced kinase inhibition | Optimal for binding |
| Ethyl group at C2 | Increased solubility | Improves bioavailability |
| Aromatic groups | Varies by position | Substituent size affects potency |
These findings indicate that specific modifications can enhance the efficacy and selectivity of this compound against targeted biological pathways.
4. Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study on Helicobacter pylori demonstrated that compounds similar to this compound effectively inhibited bacterial virulence factors, paving the way for new treatments for gastric infections resistant to conventional antibiotics .
- Case Study 2 : In cancer research, derivatives of imidazo[1,2-a]pyrazines were evaluated in preclinical models where they showed significant tumor growth inhibition compared to control groups. The findings suggest that these compounds could serve as lead candidates for further development in oncology therapies .
Q & A
Q. What are the most reliable synthetic routes for Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via a two-step process:
- Step 1: Microwave-assisted cyclization of pyrazin-2-amine with ethyl 3-bromo-2-oxopropanoate in ethanol at 150°C for 30 minutes under 200 W irradiation, yielding ethyl imidazo[1,2-a]pyrazine-2-carboxylate (90% yield) .
- Step 2: Hydrolysis of the ester group using NaOH in THF/ethanol followed by acidification to afford imidazo[1,2-a]pyrazine-2-carboxylic acid (85% yield). Chlorination at position 6 is achieved using POCl₃ or other chlorinating agents.
Optimization Tips:
- Microwave irradiation reduces reaction time and improves yield compared to conventional heating .
- Temperature control (−60°C to 25°C) is critical for regioselectivity in subsequent functionalization steps .
Table 1: Key Synthesis Parameters
Q. How is the structure of this compound confirmed experimentally?
A combination of spectroscopic and analytical methods is used:
- IR Spectroscopy: Ester C=O stretch at ~1748 cm⁻¹; absence of this peak after hydrolysis confirms conversion to carboxylic acid .
- NMR: ¹H NMR shows characteristic signals for the ethyl group (δ 1.28, t) and aromatic protons (δ 7.95–9.14). ¹³C NMR confirms the carbonyl carbon at ~165 ppm .
- Mass Spectrometry: LC-MS ([M+H]⁺ at m/z 192.06 for the ester intermediate) and elemental analysis validate molecular formula .
Advanced Research Questions
Q. How can regioselective functionalization at the C3 position of this compound be achieved?
Regioselective metalation using TMPMgCl·LiCl at −60°C in THF directs functionalization to the C3 position. The LiCl additive stabilizes intermediates via chelation, favoring C3 over C8 .
Methodology:
- React the compound with TMPMgCl·LiCl (1.2 equiv.) in THF at −60°C for 30 min.
- Quench with electrophiles (e.g., iodine, allyl bromide) to form 3,6-disubstituted derivatives (40–78% yield) .
Table 2: Regioselective Functionalization Outcomes
| Electrophile | Catalyst | Yield | Product |
|---|---|---|---|
| I₂ | None | 78% | 3-Iodo |
| Allyl Br | CuCN·2LiCl | 56% | 3-Allyl |
Q. What computational methods predict reactivity trends in cross-coupling reactions involving this compound?
Q. How do contradictory yield data in cross-coupling reactions arise, and how can they be resolved?
Discrepancies often stem from:
- Catalyst choice: Pd-PEPPSI-iPr achieves 98% yield with arylzinc reagents, while Pd-PEPPSI-iPent is better for alkylzinc substrates .
- Solvent effects: THF vs. DMF alters reaction rates and byproduct formation.
Resolution Strategy:
- Compare reaction conditions (e.g., solvent, temperature) across studies .
- Validate products via HPLC or GC-MS to rule out side reactions.
Q. What strategies enhance the biological activity of derivatives of this compound?
- Structural modifications: Introducing polar groups (e.g., −NH₂, −OH) improves solubility and target binding. For example, 8-(methylamino) derivatives show enhanced antimicrobial activity .
- SAR Studies: Replace the ethyl ester with hydrazide groups (as in ) to modulate bioactivity.
Table 3: Biological Activity Trends
| Derivative | Modification | Activity (IC₅₀) |
|---|---|---|
| 7a–l | Carboxamide | Antimicrobial (varies) |
| 27a–c | 8-Aryl | Enzyme inhibition (WWP2) |
Q. How is crystallographic data utilized to understand the compound’s reactivity?
X-ray diffraction (e.g., ) reveals planar heterocyclic rings and dihedral angles (1.4° between rings), explaining rigidity and electronic delocalization. Hydrogen bonding (C–H⋯O/N) in crystal structures informs solubility and intermolecular interactions .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
